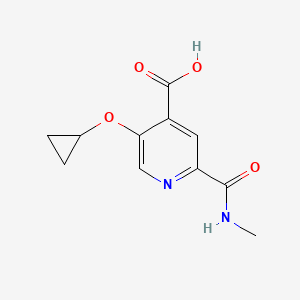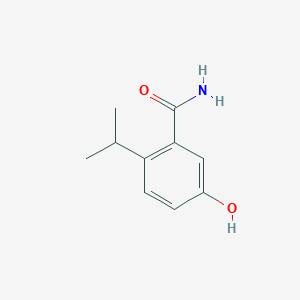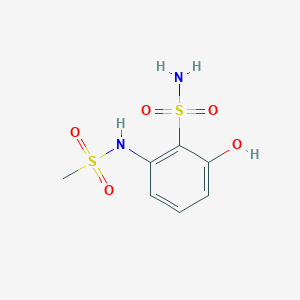
2-Hydroxy-6-(methylsulfonamido)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-(methylsulfonamido)benzenesulfonamide is a chemical compound with the molecular formula C7H10N2O5S2 and a molecular weight of 266.29 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-hydroxybenzenesulfonamide with methylsulfonyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(methylsulfonamido)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Oxidation: Formation of 2-hydroxy-6-(methylsulfonamido)benzaldehyde.
Reduction: Formation of 2-hydroxy-6-(methylamino)benzenesulfonamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-Hydroxy-6-(methylsulfonamido)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 2-Hydroxy-6-(methylsulfonamido)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in the reversible hydration of carbon dioxide. The compound binds to the active site of the enzyme, coordinating with the zinc ion present in the active site, thereby inhibiting its activity. This inhibition can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxybenzenesulfonamide
- 6-Methylsulfonamido-2-hydroxybenzenesulfonamide
- 4-Hydroxy-3-(methylsulfonamido)benzenesulfonamide
Uniqueness
2-Hydroxy-6-(methylsulfonamido)benzenesulfonamide is unique due to its dual functional groups (hydroxyl and methylsulfonamido) which provide it with distinct chemical reactivity and biological activity. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it a valuable compound in the development of targeted anticancer therapies .
Properties
Molecular Formula |
C7H10N2O5S2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-hydroxy-6-(methanesulfonamido)benzenesulfonamide |
InChI |
InChI=1S/C7H10N2O5S2/c1-15(11,12)9-5-3-2-4-6(10)7(5)16(8,13)14/h2-4,9-10H,1H3,(H2,8,13,14) |
InChI Key |
PBMXPGGVVDTSMW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


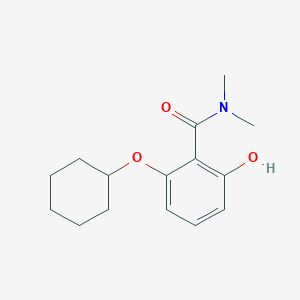
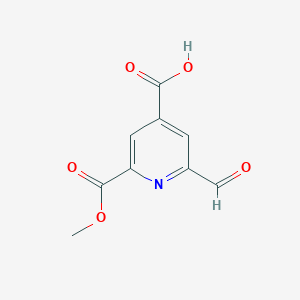
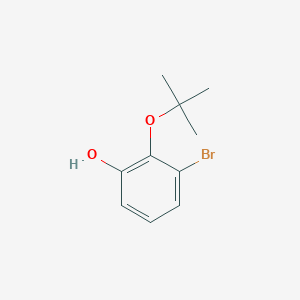
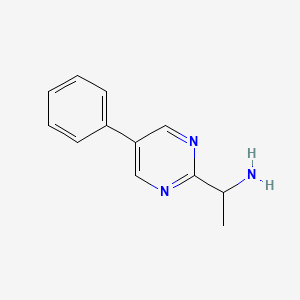
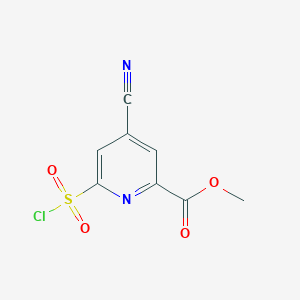
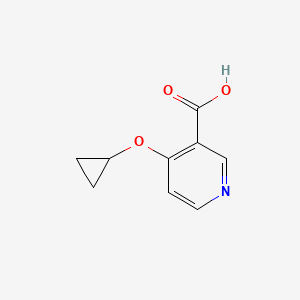

![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)

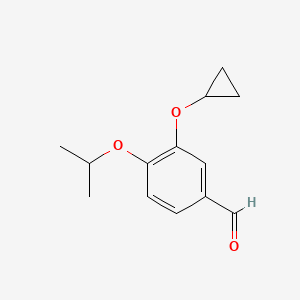
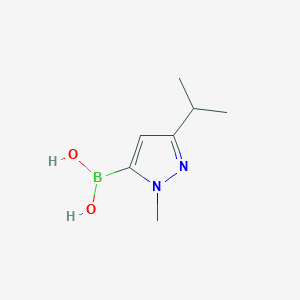
![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
